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L-ASPARTIC ACID-N-T-BOC (15N)

Cat. No.: B1580251
M. Wt: 234.21
Attention: For research use only. Not for human or veterinary use.
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Description

L-ASPARTIC ACID-N-T-BOC (15N) is a useful research compound. Molecular weight is 234.21. The purity is usually 98%+.
BenchChem offers high-quality L-ASPARTIC ACID-N-T-BOC (15N) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-ASPARTIC ACID-N-T-BOC (15N) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Weight

234.21

Purity

98%+

Origin of Product

United States

Contextual Frameworks for Research on L Aspartic Acid N T Boc 15n

Evolution of Stable Isotope Labeling in Biomolecular Research

The use of stable isotopes as tracers in biological research has a rich history, fundamentally changing the way scientists study metabolic pathways and molecular interactions. numberanalytics.com The journey began in the 1930s when pioneers like Schoenheimer and Rittenberg first utilized ¹⁵N to investigate nitrogen metabolism, laying the groundwork for the field of dynamic biochemistry. numberanalytics.comnih.gov This was a significant leap from earlier methods, as stable isotopes are non-radioactive and thus safer to handle, while being chemically identical to their more abundant counterparts. numberanalytics.commusechem.com

The initial applications were revolutionary, allowing researchers to follow the metabolic fate of isotopically labeled compounds in living organisms. nih.gov Over the decades, advancements in analytical instrumentation, particularly the development of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, have dramatically enhanced the precision and sensitivity of detecting and quantifying labeled molecules. numberanalytics.comnih.gov

A significant evolution in this field has been the development of specific labeling strategies, such as Stable Isotope Labeling by/with Amino acids in Cell culture (SILAC). nih.govnih.gov SILAC involves incorporating isotopically labeled amino acids into proteins during cell growth, enabling the accurate quantification of protein abundance. nih.govnih.gov This technique, along with others, has expanded the scope of proteomics and metabolomics, allowing for dynamic studies of protein turnover, post-translational modifications, and metabolic fluxes. numberanalytics.comnih.gov The use of stable isotopes like ¹³C, ¹⁵N, and ²H has become indispensable in modern biomolecular research. numberanalytics.comsymeres.com

Significance of Protected L-Aspartic Acid Derivatives in Organic Synthesis and Peptide Chemistry

L-Aspartic acid is a crucial amino acid in numerous biological processes. ontosight.ai In the realm of chemical synthesis, particularly in the construction of peptides and proteins, the use of protected L-aspartic acid derivatives is paramount. ontosight.aiontosight.aisigmaaldrich.com The side chain of aspartic acid contains a carboxylic acid group which, along with the α-amino and α-carboxyl groups, must be selectively managed during synthesis to prevent unwanted side reactions. peptide.com

Without protection, the reactive side chain can interfere with the desired peptide bond formation, leading to a mixture of products and low yields of the target molecule. peptide.com Protecting groups are temporarily attached to the reactive functional groups, rendering them inert to the reaction conditions used for peptide chain elongation. peptide.com For aspartic acid, this often involves esterification of the side-chain carboxylic acid. peptide.com

A common challenge in peptides containing aspartic acid is the formation of an aspartimide, a cyclic imide that can lead to chain termination or the formation of β-peptide bonds. nih.gov The choice of protecting group for the aspartic acid side chain is critical to minimizing this side reaction. nih.gov The development of various protected aspartic acid derivatives has been a key area of research in peptide chemistry, enabling the synthesis of complex peptides and proteins with high fidelity. ontosight.ainih.gov These derivatives are essential building blocks in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. ontosight.aisigmaaldrich.com

The N-tert-Butoxycarbonyl (N-Boc) Protecting Group Strategy in Targeted Chemical Synthesis

The N-tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for the α-amino group of amino acids in organic synthesis, particularly in peptide chemistry. numberanalytics.comwikipedia.orgfishersci.co.uk The Boc strategy was one of the first to be widely adopted for solid-phase peptide synthesis (SPPS). americanpeptidesociety.org Its popularity stems from its stability under a wide range of conditions, including those that are basic and nucleophilic, and its facile removal under acidic conditions. organic-chemistry.org

The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.orgfishersci.co.uk This reaction is generally high-yielding and can be performed under relatively mild conditions. fishersci.co.uk The Boc group's steric bulk also plays a role in its effectiveness.

Deprotection, or the removal of the Boc group, is usually accomplished using a moderately strong acid, such as trifluoroacetic acid (TFA). americanpeptidesociety.orgpeptide.com This selective removal allows the newly freed amino group to be coupled with the next Boc-protected amino acid in the sequence. sigmaaldrich.com While the Fmoc (fluorenylmethyloxycarbonyl) strategy, which utilizes a base-labile protecting group, has become more common in modern peptide synthesis due to its milder deprotection conditions, the Boc strategy remains advantageous in specific applications. americanpeptidesociety.org For instance, it can be preferable for the synthesis of short peptides or sequences that are prone to racemization under the basic conditions of Fmoc deprotection. americanpeptidesociety.orgpeptide.com

The N-Boc protecting group is a versatile tool that has found broad applications beyond peptide synthesis, including in the synthesis of natural products and pharmaceuticals where temporary masking of an amine's reactivity is required. numberanalytics.com

Role of 15N Isotopic Enrichment in Advanced Molecular Probing and Mechanistic Elucidation

The incorporation of the stable isotope ¹⁵N into molecules provides a powerful handle for detailed molecular analysis. symeres.comnih.gov While ¹⁴N is the most abundant isotope of nitrogen, its nuclear properties are not ideal for certain analytical techniques. researchgate.net In contrast, ¹⁵N has a nuclear spin of ½, which makes it highly suitable for nuclear magnetic resonance (NMR) spectroscopy. researchgate.netresearchgate.net Although the low natural abundance of ¹⁵N (about 0.37%) can be a limitation, enrichment with this isotope significantly enhances the signal in NMR experiments. researchgate.netfrontiersin.org

¹⁵N-labeling is instrumental in a variety of advanced applications:

Structural Biology: In protein NMR, uniform or selective ¹⁵N labeling is a standard technique used to resolve the complex spectra of large biomolecules, aiding in the determination of their three-dimensional structures and dynamics. researchgate.netutoronto.ca

Mechanistic Studies: By tracking the fate of the ¹⁵N atom through a chemical reaction, researchers can elucidate reaction mechanisms. numberanalytics.com Kinetic isotope effects, which are small changes in reaction rates upon isotopic substitution, can provide detailed information about the transition state of a reaction. nih.gov

Metabolic Probing: In metabolomics, ¹⁵N-labeled compounds are used to trace metabolic pathways and quantify fluxes within a biological system. numberanalytics.comnih.gov This is crucial for understanding cellular metabolism in both healthy and diseased states. numberanalytics.com

Mass Spectrometry: In mass spectrometry, the incorporation of ¹⁵N results in a predictable mass shift, allowing for the clear identification and quantification of nitrogen-containing molecules and their metabolites. frontiersin.org This is a key principle behind techniques like Stable Isotope Probing (SIP), which links microbial identity to function. nih.gov

The use of ¹⁵N-enriched molecules, such as L-ASPARTIC ACID-N-T-BOC (15N), provides researchers with a versatile tool to probe molecular structure, function, and transformation with high precision. nih.gov

Advanced Synthetic Methodologies for L Aspartic Acid N T Boc 15n

Strategies for Selective N-Terminal Boc Protection of ¹⁵N-Enriched L-Aspartic Acid

Protecting the α-amino group of L-Aspartic acid is a critical step to prevent unwanted side reactions, such as oligomerization, during subsequent synthetic transformations. peptide.com The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability in various conditions and its straightforward removal under acidic conditions. organic-chemistry.orgsemanticscholar.org

Direct N-Boc Protection Techniques

Direct N-Boc protection is the most straightforward method for introducing the Boc group onto the ¹⁵N-labeled L-Aspartic acid. This typically involves the reaction of ¹⁵N-L-Aspartic acid with di-tert-butyl dicarbonate (B1257347), often abbreviated as (Boc)₂O, under basic conditions. organic-chemistry.org The base deprotonates the ¹⁵N-amino group, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of (Boc)₂O.

Commonly used bases and solvent systems include potassium bicarbonate in an aqueous solution or sodium hydroxide. google.com A typical procedure involves dissolving ¹⁵N-L-Aspartic acid in an aqueous solution of a base, followed by the portion-wise addition of (Boc)₂O. google.com Maintaining a specific pH range, typically between 9 and 11, is crucial for the reaction's success. google.com The reaction is generally performed at room temperature. The use of a catalyst like 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction, although it is not always necessary. semanticscholar.org

Reagent/ConditionRole/PurposeTypical Range/Value
¹⁵N-L-Aspartic AcidStarting Material1 equivalent
Di-tert-butyl dicarbonate ((Boc)₂O)Boc Group Source1.1 - 1.5 equivalents
Base (e.g., NaHCO₃, K₂CO₃, NaOH)Deprotonates ¹⁵NH₂ grouppH 9-11
Solvent (e.g., Water, Dioxane/Water)Reaction Medium-
TemperatureReaction Condition0°C to Room Temperature

Upon completion, the reaction mixture is typically acidified to protonate the carboxyl groups and precipitate the product, which can then be extracted with an organic solvent and purified. This direct approach is valued for its simplicity and efficiency. google.com

Incorporation of ¹⁵N Isotope via Precursor Modification and Isotopic Exchange

The core of the target compound is the ¹⁵N isotope. Its incorporation can be achieved through various methods, starting from simple inorganic materials or by using sophisticated enzymatic processes to ensure stereochemical purity.

Utilization of ¹⁵N-Inorganic Raw Materials

A cost-effective and common method for ¹⁵N-labeling is to start the synthesis from simple, commercially available ¹⁵N-enriched inorganic compounds. thieme-connect.com The most common precursor is ¹⁵N-labeled ammonia (B1221849) (¹⁵NH₃) or its salts, such as ammonium (B1175870) chloride (¹⁵NH₄Cl) or ammonium sulfate (B86663) ((¹⁵NH₄)₂SO₄), which are often available with high isotopic enrichment (e.g., 99 atom % ¹⁵N). thieme-connect.comnih.gov

One synthetic route involves the enzymatic conversion of fumaric acid and ¹⁵N-ammonia into ¹⁵N-L-Aspartic acid using the enzyme aspartase. researchgate.netiaea.org This reaction is highly specific and directly produces the desired L-enantiomer. Another approach involves chemical synthesis starting from an α-keto acid precursor, which is then reductively aminated using ¹⁵NH₄Cl. nih.gov A patent describes a method for synthesizing ¹⁵N-labeled L-asparagine from ¹⁵N-labeled L-aspartic acid and ¹⁵N-inorganic raw materials, achieving high utilization rates of the expensive isotopic starting materials. google.com

Enzymatic Resolution Approaches for Enantiomerically Pure ¹⁵N-Labeled Amino Acids

Chemical synthesis of amino acids often results in a racemic mixture (a 50:50 mix of L- and D-enantiomers). Since biological systems almost exclusively use L-amino acids, obtaining an enantiomerically pure product is essential. Enzymatic resolution is a powerful technique to achieve this separation.

This method relies on the high stereoselectivity of enzymes. For instance, a racemic mixture of N-acetyl-¹⁵N-aspartic acid can be treated with an enzyme like aminoacylase. This enzyme will selectively hydrolyze the N-acetyl group from the L-enantiomer, leaving the D-enantiomer unchanged. The resulting free ¹⁵N-L-Aspartic acid has different physical properties from the N-acetyl-¹⁵N-D-aspartic acid, allowing for their separation.

Alternatively, enzymes such as amino acid dehydrogenases can be used in the synthesis itself to produce the desired L-amino acid stereospecifically from a corresponding α-ketoacid and a ¹⁵N-ammonia source, thus avoiding a resolution step altogether. nih.gov For example, aspartase catalyzes the addition of ammonia to fumarate (B1241708) to yield L-Aspartic acid with high stereospecificity. researchgate.net

Optimization of Reaction Conditions for High Yield and Isotopic Purity of L-ASPARTIC ACID-N-T-BOC (¹⁵N)

Optimizing reaction conditions is paramount to maximize the chemical yield and preserve the high isotopic enrichment of the final product. Key parameters include temperature, solvent, reaction time, and the stoichiometry of reagents.

For the N-Boc protection step, controlling the pH is critical. If the solution is too acidic, the amino group will be protonated and non-nucleophilic. If it's too basic, side reactions may occur. The slow, portion-wise addition of (Boc)₂O can prevent side reactions and improve yields. google.com The reaction temperature is typically kept at or below room temperature to minimize the degradation of reagents and products. beilstein-journals.org

In enzymatic reactions, factors such as pH, temperature, substrate concentration, and enzyme concentration must be finely tuned to the enzyme's optimal activity range. For the synthesis of ¹⁵N-L-Aspartic acid using recombinant aspartase, the reaction pH is often adjusted to around 8.5, and the temperature is maintained to ensure enzyme stability and efficiency. researchgate.net Monitoring the reaction over time allows for the determination of the optimal reaction time to achieve high conversion without product degradation. researchgate.net

Maintaining isotopic purity requires careful handling to avoid contamination with natural abundance (¹⁴N) nitrogen sources at every step of the synthesis. All reagents, solvents, and equipment should be chosen to minimize potential isotopic dilution. Mass spectrometry is used to confirm the final isotopic enrichment of the product. nih.govresearchgate.net A Chinese patent reports that by optimizing process conditions, the purity of the final labeled product can exceed 99%, with an isotopic abundance also above 99%. google.com

ParameterObjectiveOptimized ConditionRationale
pH (N-Boc Protection) Maximize nucleophilicity of ¹⁵NH₂9 - 11Prevents protonation of the amine group without causing excessive side reactions. google.com
Reagent Addition Minimize side productsSlow, portion-wise addition of (Boc)₂OMaintains a low concentration of the highly reactive anhydride, improving selectivity.
Temperature (Enzymatic) Maximize enzyme activity/stabilityEnzyme-specific (e.g., 37°C for some)Enzymes have optimal temperature ranges for catalytic efficiency. researchgate.net
Solvent Purity Maintain isotopic enrichmentAnhydrous/high-purity solventsPrevents introduction of contaminating ¹⁴N sources or water that could cause side reactions.
Reaction Time Maximize conversionMonitored (e.g., by TLC, HPLC)Ensures the reaction proceeds to completion without allowing for product degradation. researchgate.net

By carefully controlling these variables, the synthesis of L-ASPARTIC ACID-N-T-BOC (¹⁵N) can be achieved with high chemical yield, enantiomeric purity, and isotopic enrichment, making it suitable for advanced research applications.

Scalability Considerations in ¹⁵N-Enriched Protected Amino Acid Derivative Synthesis

The transition from laboratory-scale synthesis to large-scale production of ¹⁵N-enriched protected amino acid derivatives, such as L-ASPARTIC ACID-N-T-BOC (¹⁵N), presents a unique set of challenges. These challenges primarily revolve around the cost of isotopically labeled starting materials, the efficiency of the synthetic route, and the potential for isotopic dilution. Careful consideration of these factors is crucial for developing a commercially viable and scalable process.

One of the foremost challenges is the high cost of ¹⁵N-labeled precursors. The starting materials for the synthesis of ¹⁵N-amino acids are significantly more expensive than their unlabeled counterparts. Therefore, the chosen synthetic route must be highly efficient, with minimal side reactions and high yields to ensure the economic feasibility of the process. thieme-connect.com Any loss of the ¹⁵N label during the synthesis directly translates to a substantial financial loss.

Metabolic scrambling, a process where the ¹⁵N label is unintentionally transferred to other molecules, is another significant hurdle in biological synthesis methods. nih.gov This can lead to a reduction in the isotopic enrichment of the target amino acid. nih.gov In chemical synthesis, it is crucial to design the synthetic pathway to avoid any reactions that could lead to the loss or exchange of the ¹⁵N atom.

Furthermore, ensuring the final product's high isotopic purity is paramount. This necessitates rigorous purification methods to remove any unlabeled or partially labeled impurities. The scalability of these purification techniques is a critical consideration, as methods that are effective on a small scale may not be practical or cost-effective for large-scale production.

ConsiderationKey ChallengesPotential Solutions
Cost of Starting Materials High price of ¹⁵N-labeled precursors.- Develop highly efficient synthetic routes with maximum atom economy.- Optimize reaction conditions to maximize yield.
Isotopic Dilution Potential for loss of ¹⁵N label during synthesis.- Design synthetic pathways that protect the ¹⁵N label.- For biological methods, use expression systems that minimize metabolic scrambling. nih.gov
Process Efficiency Need for high-yielding and robust reactions.- Employ well-established and scalable chemical transformations.- Minimize the number of synthetic steps. thieme-connect.com
Purification Removal of unlabeled or partially labeled impurities at scale.- Develop and validate scalable chromatographic purification methods.- Implement in-process controls to monitor isotopic enrichment.

Stereoselective Synthesis of L-ASPARTIC ACID-N-T-BOC (¹⁵N) and its Enantiomers

The stereoselective synthesis of L-ASPARTIC ACID-N-T-BOC (¹⁵N) and its enantiomer, D-ASPARTIC ACID-N-T-BOC (¹⁵N), is essential for their application in various fields, including protein structure determination and metabolic studies. Both enzymatic and chemical methods have been developed to achieve high stereoselectivity in the synthesis of ¹⁵N-labeled amino acids.

Enzymatic methods offer a highly stereospecific approach to the synthesis of L-amino acids. nih.gov These methods often utilize amino acid dehydrogenases or transaminases to convert a ¹⁵N-labeled precursor, such as ¹⁵NH₄Cl, and an α-keto acid into the corresponding L-amino acid with high enantiomeric excess. nih.govresearchgate.net For the synthesis of L-ASPARTIC ACID (¹⁵N), aspartate dehydrogenase can be employed. The subsequent protection of the amino group with a di-tert-butyl dicarbonate (Boc₂O) yields the desired L-ASPARTIC ACID-N-T-BOC (¹⁵N).

Chemical synthesis provides a versatile alternative for producing both L- and D-enantiomers. One common approach involves the use of a chiral auxiliary to direct the stereoselective amination of a suitable precursor. For instance, a chiral derivative of aspartic acid can be used as a template to introduce the ¹⁵N-label stereoselectively. Subsequent deprotection and functional group manipulation can then yield the target enantiomer. The synthesis of D-aspartic acid derivatives has been reported and can be adapted for the incorporation of a ¹⁵N label. nih.govbiosyn.com

Synthetic ApproachKey FeaturesApplication for L-ASPARTIC ACID-N-T-BOC (¹⁵N)Application for D-ASPARTIC ACID-N-T-BOC (¹⁵N)
Enzymatic Synthesis - High stereospecificity for the L-enantiomer.- Mild reaction conditions. nih.govUtilizes enzymes like aspartate dehydrogenase to produce L-Aspartic acid (¹⁵N) with high enantiomeric purity. nih.govNot directly applicable for the D-enantiomer without the use of a specific D-amino acid dehydrogenase.
Chemical Synthesis - Access to both L- and D-enantiomers.- Requires careful selection of chiral auxiliaries or catalysts.Employs chiral auxiliaries or asymmetric catalysis to control the stereochemistry of the amination step.Can be readily adapted to synthesize the D-enantiomer by using the opposite enantiomer of the chiral auxiliary or catalyst. nih.gov

Advanced Chromatographic Purification Techniques for Isotopic Labeled Protected Amino Acids

The purification of isotopically labeled protected amino acids like L-ASPARTIC ACID-N-T-BOC (¹⁵N) is a critical step to ensure high chemical and isotopic purity. Advanced chromatographic techniques are indispensable for separating the target compound from unreacted starting materials, byproducts, and, crucially, its enantiomer. nih.govamericanpeptidesociety.org

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purification of amino acid derivatives. nih.govnih.gov Reversed-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity, is particularly effective for protected amino acids. americanpeptidesociety.org The Boc protecting group on L-ASPARTIC ACID-N-T-BOC (¹⁵N) increases its hydrophobicity, allowing for efficient separation from more polar impurities.

For the separation of enantiomers, chiral chromatography is the method of choice. nih.govchromatographyonline.comsigmaaldrich.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, leading to their separation. chromatographytoday.com Various types of CSPs are available, including those based on polysaccharides, macrocyclic glycopeptides, and crown ethers. chromatographyonline.comsigmaaldrich.com The selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation of the enantiomers of ¹⁵N-labeled Boc-protected aspartic acid.

Preparative HPLC is employed to isolate larger quantities of the purified compound. nih.govnih.gov This technique uses larger columns and higher flow rates than analytical HPLC to process larger sample loads. The fractions containing the pure product are collected, and the solvent is removed to yield the final, highly purified isotopically labeled protected amino acid.

Chromatographic TechniquePrinciple of SeparationApplication in Purifying L-ASPARTIC ACID-N-T-BOC (¹⁵N)
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity. americanpeptidesociety.orgRemoves polar and non-polar impurities from the crude product.
Chiral HPLC Differential interaction with a chiral stationary phase. nih.govchromatographyonline.comSeparates L-ASPARTIC ACID-N-T-BOC (¹⁵N) from its D-enantiomer. sigmaaldrich.com
Ion-Exchange Chromatography (IEC) Separation based on charge. americanpeptidesociety.orgCan be used to remove charged impurities.
Preparative HPLC Scaled-up version of analytical HPLC for purification. nih.govIsolates gram to kilogram quantities of the highly pure target compound.

Spectroscopic and Analytical Approaches Leveraging 15n Enrichment in L Aspartic Acid N T Boc 15n

Nuclear Magnetic Resonance (NMR) Spectroscopy for ¹⁵N Chemical Shift Analysis

NMR spectroscopy is a primary technique for characterizing ¹⁵N-labeled compounds, offering detailed insights into the chemical environment of the nitrogen atom. alfa-chemistry.com The presence of the ¹⁵N isotope allows for a range of one- and two-dimensional experiments that are otherwise impractical.

One-dimensional (1D) ¹⁵N NMR spectroscopy serves as a direct method for confirming the successful incorporation of the ¹⁵N isotope into the L-ASPARTIC ACID-N-T-BOC structure. In a ¹⁵N NMR spectrum, a signal will appear at a chemical shift characteristic of the nitrogen atom within the N-t-Boc (tert-butoxycarbonyl) protected amide group. The presence of this peak, distinguished from the background noise, confirms the isotopic enrichment. While direct ¹⁵N detection can be challenging due to the nucleus's inherent low sensitivity, modern NMR spectrometers and techniques can readily acquire these spectra for labeled compounds. nih.govbruker.com The precise chemical shift value is sensitive to the solvent and local electronic environment.

Table 1: Expected ¹⁵N NMR Data for Isotopic Verification

NucleusExpected Chemical Shift Range (ppm)MultiplicityPurpose
¹⁵N120-140SingletConfirms the presence and chemical environment of the incorporated ¹⁵N isotope.

Note: The expected chemical shift is an approximation and can vary based on experimental conditions such as solvent, concentration, and temperature.

Two-dimensional (2D) heteronuclear NMR experiments are indispensable for unambiguously confirming the molecular structure and mapping the covalent bonding network around the ¹⁵N atom.

¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC): This experiment is one of the most fundamental and informative for ¹⁵N-labeled molecules. protein-nmr.org.uklibretexts.org It detects correlations between the ¹⁵N nucleus and the proton directly attached to it. For L-ASPARTIC ACID-N-T-BOC (¹⁵N), the HSQC spectrum will display a single cross-peak that connects the ¹⁵N chemical shift with the chemical shift of its bonded amide proton (N-H). libretexts.org This provides definitive evidence of the ¹⁵N-H bond, confirming the site of isotopic labeling. nih.gov

¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment provides information about longer-range couplings, typically over two to three bonds. magritek.com This is crucial for piecing together the molecular structure. For L-ASPARTIC ACID-N-T-BOC (¹⁵N), HMBC spectra would be expected to show correlations between the ¹⁵N nucleus and protons that are two or three bonds away, such as the protons on the aspartic acid backbone (e.g., the α-proton) and the protons of the tert-butyl group in the Boc protecting group. These correlations provide unequivocal evidence of the connectivity between the nitrogen atom and adjacent structural fragments.

Table 2: Expected 2D NMR Correlations for Structural Elucidation

ExperimentCorrelated NucleiExpected Correlations for L-ASPARTIC ACID-N-T-BOC (¹⁵N)Information Gained
¹H-¹⁵N HSQC¹H - ¹⁵N (¹JNH)Correlation between the amide ¹⁵N and the amide proton (N-H).Confirms the direct N-H bond and the site of labeling.
¹H-¹⁵N HMBC¹H - ¹⁵N (²⁻³JNH)Correlations between the amide ¹⁵N and the protons of the tert-butyl group.Establishes connectivity between the nitrogen and the Boc protecting group.
¹H-¹⁵N HMBC¹H - ¹⁵N (²⁻³JNH)Correlation between the amide ¹⁵N and the α-proton of the aspartic acid backbone.Confirms the link between the nitrogen and the amino acid structure.

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying molecules that are not soluble or exist in a solid, semi-solid, or aggregated state. springernature.com For L-ASPARTIC ACID-N-T-BOC (¹⁵N), ssNMR can provide valuable information on its conformation, packing, and dynamics in the solid phase. nih.govnih.gov Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to enhance the signal of the ¹⁵N nucleus by transferring magnetization from abundant protons, thereby overcoming the issue of low sensitivity. nih.gov The ¹⁵N chemical shift tensor, which is averaged out in solution NMR, can be measured in ssNMR and provides detailed information about the local electronic structure and hydrogen bonding involving the amide group. acs.org This is particularly useful for studying self-assembled structures, such as peptide fibrils, where ¹⁵N labeling can report on the molecular conformation within the assembly. nih.gov

The inherent low sensitivity of the ¹⁵N nucleus remains a significant challenge in NMR spectroscopy. nih.gov To address this, several methodological advancements have been developed.

Cryogenic Probes (CryoProbes): One of the most significant hardware developments is the cryogenically cooled probe. By cooling the detection electronics to cryogenic temperatures (around 20-25 K), thermal noise is drastically reduced, leading to a significant enhancement in the signal-to-noise ratio, often by a factor of three to four or more. nih.govrsc.orgnih.govnysbc.org This allows for the acquisition of high-quality ¹⁵N NMR data in a much shorter time or on smaller sample quantities.

Low-Temperature Conditions: Conducting NMR experiments at very low temperatures (e.g., below 25 K) can further increase signal intensity due to the more favorable Boltzmann distribution of nuclear spins. nih.govacs.org This approach can enhance signals by factors of 12-15 compared to room temperature measurements, proving especially advantageous for insensitive nuclei like ¹⁵N. nih.govacs.org Low-temperature ssNMR has been used to study the nuclear environment of nitrogen in various confined states. rsc.org

Mass Spectrometry (MS) for Isotopic Purity and Quantification of L-ASPARTIC ACID-N-T-BOC (¹⁵N)

Mass spectrometry is a complementary technique to NMR that excels in the precise determination of mass-to-charge ratios, making it ideal for verifying isotopic incorporation and quantifying isotopic purity. alfa-chemistry.comnih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the confirmation of a compound's elemental composition and the analysis of its isotopic profile. researchgate.net For L-ASPARTIC ACID-N-T-BOC, HRMS can easily distinguish between the unlabeled molecule containing ¹⁴N and the labeled version with ¹⁵N. researchgate.net

The mass difference between ¹⁴N (14.003074 u) and ¹⁵N (15.000109 u) results in a predictable mass shift in the HRMS spectrum. By comparing the measured accurate mass of the synthesized compound to the theoretical mass calculated for the ¹⁵N-containing formula, the successful incorporation of the label can be unequivocally confirmed. researchgate.net

Furthermore, HRMS allows for the determination of isotopic purity. researchgate.netresearchgate.netnih.gov The relative intensities of the ion signals corresponding to the unlabeled (M) and the labeled (M+1) species are used to calculate the percentage of ¹⁵N enrichment. This analysis accounts for the natural isotopic abundance of other elements (like ¹³C) to provide a precise measure of the ¹⁵N incorporation level. researchgate.netnih.gov

Table 3: Theoretical HRMS Data for L-ASPARTIC ACID-N-T-BOC Isotopologues

CompoundMolecular FormulaTheoretical Exact Mass [M+H]⁺ (Da)
Unlabeled L-ASPARTIC ACID-N-T-BOCC₉H₁₆NO₆234.09721
Labeled L-ASPARTIC ACID-N-T-BOC (¹⁵N)C₉H₁₆[¹⁵N]O₆235.09425

Note: The molecular formula for the protonated ion is shown. The theoretical exact mass is calculated for the monoisotopic species.

Isotope Ratio Mass Spectrometry for ¹⁵N Enrichment Verification and Quantitative Analysis

Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique for the precise determination of isotopic abundances, making it indispensable for verifying the enrichment of ¹⁵N in labeled compounds such as L-ASPARTIC ACID-N-T-BOC (¹⁵N). This analytical method provides exceptional accuracy in quantifying the ¹⁵N/¹⁴N ratio, which is crucial for confirming the successful incorporation of the heavy isotope during synthesis and for ensuring the isotopic purity of the final product.

The process typically involves the combustion of the amino acid derivative to convert the nitrogen into nitrogen gas (N₂). This gas is then introduced into the mass spectrometer, where the different isotopes of nitrogen are separated based on their mass-to-charge ratio. Gas chromatography can be coupled with IRMS (GC-C-IRMS) to analyze derivatized amino acids, such as N-acetyl methyl esters, allowing for compound-specific isotope analysis. ucdavis.edu This is particularly useful for complex samples where separation of components is required prior to isotopic analysis.

For ¹⁵N analysis, specific measures are taken to avoid isobaric interferences, such as the removal of carbon dioxide (CO₂) from the carrier stream using a liquid nitrogen trap. ucdavis.edu The precision of IRMS measurements is critical, with expected measurement errors typically below ± 1 ‰. ucdavis.edu The accuracy of these measurements is validated by comparing the results with certified amino acid standards. nih.gov This ensures that the determined δ¹⁵N values are reliable and can be anchored to international isotopic reference scales. nih.gov

The quantitative data obtained from IRMS is vital for various applications. For instance, in metabolic studies, the precise ¹⁵N enrichment level of a tracer needs to be known to accurately calculate metabolic fluxes. Similarly, in quantitative proteomics, the isotopic enrichment of the internal standard directly impacts the accuracy of protein quantification.

A summary of typical performance parameters for IRMS in ¹⁵N analysis of amino acids is presented in the table below.

ParameterTypical Value/MethodReference
Technique Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC-C-IRMS) ucdavis.edubris.ac.uk
Derivatization N-acetyl methyl esters or N-acetyl, O-isopropyl derivatives ucdavis.edubris.ac.uk
Interference Removal Liquid nitrogen trap for CO₂ removal ucdavis.edu
Measurement Uncertainty < ± 1 ‰ ucdavis.edu
Validation Comparison with certified standards and EA/IRMS nih.gov

Quantitative Proteomics and Metabolomics Utilizing ¹⁵N-Labeled Standards

The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative proteomics and metabolomics, enabling accurate and reproducible measurements of proteins and metabolites in complex biological samples. thermofisher.comnih.gov L-ASPARTIC ACID-N-T-BOC (¹⁵N), as a precursor or a standard itself, plays a significant role in these advanced analytical workflows. otsuka.co.jpckisotopes.com The incorporation of ¹⁵N-labeled compounds allows for the application of the stable isotope dilution technique, which is highly effective in compensating for matrix effects and variations in sample preparation and analysis. isolife.nl

In quantitative proteomics, metabolic labeling with ¹⁵N-containing nutrients allows for the in vivo generation of proteins where all nitrogen atoms are enriched with the ¹⁵N isotope. nih.govspringernature.com This creates a "heavy" proteome that can be used as an internal standard. When mixed with an unlabeled ("light") sample, the relative abundance of proteins can be determined by comparing the mass spectrometry signal intensities of the heavy and light peptide pairs. nih.govbiorxiv.org This approach, often referred to as stable isotope labeling by amino acids in cell culture (SILAC) when applied to cell cultures, or more broadly as metabolic labeling, minimizes quantitative errors introduced during sample processing. nih.govbiorxiv.org

In metabolomics, ¹⁵N-labeled compounds serve as ideal internal standards because they share nearly identical chemical and physical properties with their unlabeled counterparts. thermofisher.com This ensures they co-elute during chromatographic separation, which is optimal for correcting ion suppression and other matrix effects that can interfere with mass spectrometric detection. thermofisher.com The known concentration of the spiked ¹⁵N-labeled standard allows for the precise quantification of the corresponding endogenous metabolite. This comparative analysis is crucial for identifying changes in metabolite levels associated with different physiological or pathological states. acs.orgnih.govresearchgate.net

The key advantages of using ¹⁵N-labeled standards in these applications are summarized in the following table.

ApplicationAdvantage of using ¹⁵N-labeled standardsReference
Quantitative Proteomics Enables accurate relative protein quantification by creating a heavy-labeled internal standard proteome. nih.govnih.gov
Minimizes variability from sample preparation and analysis by allowing samples to be mixed early. biorxiv.orgbiorxiv.org
Metabolomics Acts as an ideal internal standard for precise quantification of endogenous metabolites. thermofisher.comisolife.nl
Corrects for matrix effects and ion suppression due to co-elution with the unlabeled analyte. thermofisher.com
Facilitates the identification of nitrogen-containing metabolites in complex mixtures. acs.orgnih.govresearchgate.net

Chiral Purity Assessment of L-ASPARTIC ACID-N-T-BOC (¹⁵N) via Advanced Analytical Techniques

Ensuring the enantiomeric purity of chiral compounds like L-ASPARTIC ACID-N-T-BOC (¹⁵N) is critical, particularly in pharmaceutical applications where the different enantiomers of a molecule can have distinct biological activities. sigmaaldrich.com Advanced analytical techniques, primarily chromatographic methods, are employed to separate and quantify the enantiomers, thereby assessing the chiral purity of the compound.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used and effective method for the enantiomeric separation of N-protected amino acids. nih.govrsc.org Various types of CSPs, such as those based on macrocyclic antibiotics (e.g., teicoplanin) or carbohydrates, have demonstrated excellent capabilities in resolving enantiomers of both natural and unnatural amino acids. sigmaaldrich.comrsc.orgmst.edu The separation mechanism on these columns often involves the formation of transient diastereomeric complexes between the chiral selector of the CSP and the enantiomers of the analyte, leading to different retention times. Mobile phase composition, including the type and concentration of organic modifiers and additives, plays a crucial role in achieving optimal chiral recognition and separation. rsc.org

Other chromatographic techniques such as Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) can also be utilized for chiral separations of amino acids. researchgate.netasianpubs.org For GC analysis, derivatization of the amino acid to a volatile compound is typically required. researchgate.net TLC, while generally less quantitative than HPLC or GC, can be a simple and rapid method for qualitative assessment of chiral purity. asianpubs.org Capillary electrophoresis (CE) is another powerful technique for enantioseparation, often using chiral selectors added to the background electrolyte. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, in the presence of a chiral differentiating agent, can also be used for chiral purity analysis. researchgate.net The chiral agent interacts differently with the two enantiomers, leading to separate signals in the NMR spectrum, the integration of which can provide quantitative information on the enantiomeric ratio. researchgate.net

The table below summarizes some of the advanced analytical techniques used for the chiral purity assessment of N-protected amino acids.

Analytical TechniquePrinciple/MethodKey FeaturesReference
Chiral HPLC Use of Chiral Stationary Phases (CSPs) like macrocyclic antibiotic or carbohydrate-based columns.High resolution and accuracy for quantitative analysis. sigmaaldrich.comrsc.orgmst.edu
Chiral GC Separation of volatile derivatives on a chiral column.High efficiency and sensitivity, but requires derivatization. researchgate.net
Chiral CE Use of chiral selectors in the background electrolyte.High separation efficiency and low sample consumption. nih.govjiangnan.edu.cn
Chiral TLC Use of a chiral selector in the stationary or mobile phase.Simple, rapid qualitative or semi-quantitative analysis. asianpubs.org
NMR Spectroscopy Use of a chiral differentiating agent to induce chemical shift differences between enantiomers.Provides quantitative information on enantiomeric excess without separation. researchgate.net

Applications in Peptide Chemistry and Solid Phase Peptide Synthesis Spps

Utilizing L-ASPARTIC ACID-N-T-BOC (¹⁵N) in the Assembly of ¹⁵N-Labeled Peptides for Structural Studies

The synthesis of peptides with selective ¹³C and ¹⁵N isotopic labels is a crucial technique for structural characterization, particularly using solid-state NMR spectroscopy. nih.gov By incorporating L-ASPARTIC ACID-N-T-BOC (¹⁵N) during SPPS, researchers can introduce a ¹⁵N label at a specific aspartic acid residue. This site-specific labeling is instrumental for resolving the three-dimensional structures of peptides and proteins that are not amenable to traditional X-ray crystallography or solution NMR, such as amyloid fibrils. nih.gov

In solid-state NMR, the ¹⁵N label provides valuable structural information. nih.gov Although ¹⁵N has a lower magnetic moment than ¹³C, making it less sensitive, its signals can be measured indirectly through interactions with adjacent ¹³C atoms. nih.gov These measurements can reveal:

Backbone Torsion Angles: The precise conformation of the peptide backbone can be determined by analyzing the interactions between the ¹⁵N-labeled amide group and other nearby nuclei. nih.gov

Proximity Maps: The spatial arrangement of different amino acid residues can be mapped by identifying which residues are in close proximity to the ¹⁵N-labeled aspartic acid. nih.gov

The choice of isotopic labeling scheme, whether it's uniform labeling of a few amino acids or selective labeling at a single site, depends on the specific NMR experiment being performed. nih.gov The use of commercially available, isotopically labeled amino acids like L-ASPARTIC ACID-N-T-BOC (¹⁵N) facilitates these sophisticated structural studies. nih.gov

Site-Specific ¹⁵N Labeling Strategies in Peptide Synthesis for Targeted Investigations

Site-specific isotopic labeling is a powerful strategy for elucidating the roles of individual amino acid residues in peptide and protein function. The use of L-ASPARTIC ACID-N-T-BOC (¹⁵N) in SPPS allows for the precise incorporation of a ¹⁵N label at a chosen aspartic acid position within a peptide sequence. This targeted approach is invaluable for a variety of investigations.

By introducing a ¹⁵N label at a specific site, researchers can:

Track Chemical Transformations: Follow the fate of a particular residue through enzymatic reactions or chemical modifications.

Probe Structure and Dynamics: Use NMR spectroscopy to study the local environment and dynamics of the labeled residue, providing insights into protein folding and conformational changes.

Investigate Molecular Interactions: Identify the specific residues involved in protein-protein or protein-ligand interactions.

The synthesis of these site-specifically labeled peptides is typically achieved using Fmoc-based SPPS, where the labeled amino acid is introduced at the desired cycle of the synthesis. The high isotopic purity of the labeled amino acid building blocks, often exceeding 98-99%, is crucial for the success of these experiments, as it ensures that the resulting peptide is of high quality and that the signal from the label is not obscured by the presence of its unlabeled counterpart. innovagen.comscitide.com

Impact of ¹⁵N-Labeled Aspartic Acid on Peptide Cleavage and Deprotection Methodologies

The final stages of SPPS involve the cleavage of the peptide from the solid support and the removal of side-chain protecting groups. These steps are critical for obtaining a high yield of the desired peptide. Aspartic acid residues are known to be problematic during these stages due to the risk of aspartimide formation, a side reaction that can lead to the formation of α- and β-peptides and racemization. nih.govnih.govresearchgate.net

Aspartimide formation is highly dependent on the peptide sequence, with residues like glycine, asparagine, and cysteine at the C-terminal side of the aspartic acid increasing the propensity for this side reaction. nih.gov The choice of protecting group for the aspartic acid side chain and the conditions used for Fmoc deprotection also play a significant role. nih.gov

While the presence of a ¹⁵N isotope in L-ASPARTIC ACID-N-T-BOC (¹⁵N) does not alter the chemical reactivity of the amino acid, the challenges associated with aspartic acid in peptide synthesis remain. Therefore, careful consideration must be given to the cleavage and deprotection strategy when synthesizing peptides containing this labeled residue. This may involve:

Optimized Cleavage Cocktails: The use of specific scavenger cocktails containing reagents like triisopropylsilane (B1312306) (TIS) and water can help to suppress side reactions. sigmaaldrich.com

Alternative Protecting Groups: In some cases, the use of more labile or sterically hindering protecting groups on the aspartic acid side chain can minimize aspartimide formation. nih.gov

Careful Control of Reaction Conditions: Factors such as temperature and the duration of the Fmoc deprotection step can influence the extent of side reactions. nih.gov

It is important to note that the labeled and unlabeled peptides have identical physicochemical properties, except for the mass shift, making their separation by HPLC impossible. innovagen.com Therefore, preventing side reactions during synthesis is paramount to obtaining a pure, isotopically labeled peptide. innovagen.com

Synthesis of Peptidomimetics and Non-Natural Peptides Incorporating ¹⁵N-Aspartic Acid Derivatives

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have been modified to improve their therapeutic properties, such as stability against proteolytic degradation and enhanced bioavailability. The synthesis of peptidomimetics often involves the incorporation of non-natural amino acids or the modification of the peptide backbone. nih.govescholarship.org

L-ASPARTIC ACID-N-T-BOC (¹⁵N) can be used as a building block in the synthesis of ¹⁵N-labeled peptidomimetics. This allows researchers to apply the same powerful analytical techniques used for natural peptides, such as NMR spectroscopy and mass spectrometry, to study the structure, dynamics, and mechanism of action of these modified compounds.

Strategies for synthesizing peptidomimetics that could incorporate ¹⁵N-aspartic acid derivatives include:

Backbone Modifications: Replacing the α-carbon of an amino acid with a nitrogen atom to create an azapeptide, or incorporating a triazole ring as an amide bond surrogate. nih.govmdpi.com

Side-Chain Modifications: Introducing novel functional groups onto the side chain of the aspartic acid residue.

Cyclization: Creating cyclic peptides or peptidomimetics to constrain their conformation and improve their binding affinity and stability. nih.gov

The ability to incorporate a ¹⁵N label into these non-natural structures provides a valuable tool for understanding how these modifications influence the properties of the resulting peptidomimetic, aiding in the design of new and more effective therapeutic agents.

Monitoring Reaction Kinetics and Mechanisms in SPPS with ¹⁵N Tracers

Stable isotope tracers are widely used to study the kinetics and mechanisms of chemical and biological processes. nih.govcncb.ac.cnfrontiersin.org In the context of SPPS, L-ASPARTIC ACID-N-T-BOC (¹⁵N) can be used as a tracer to monitor the progress of the peptide synthesis.

By incorporating the ¹⁵N-labeled amino acid at a specific point in the peptide sequence, researchers can use mass spectrometry to:

Track the Elongation of the Peptide Chain: The appearance of the mass-shifted peptide in the reaction mixture confirms the successful coupling of the labeled amino acid and subsequent residues.

Quantify Coupling Efficiency: By comparing the intensity of the mass signal from the labeled peptide to that of an internal standard, it is possible to determine the efficiency of each coupling step.

Identify and Characterize Side Products: The ¹⁵N label can help to identify and characterize any side products that may be formed during the synthesis, such as truncated or modified peptides.

This approach provides a more detailed understanding of the reaction kinetics and mechanisms of SPPS than can be obtained from traditional methods, such as UV monitoring of the Fmoc deprotection step. The insights gained from these tracer studies can be used to optimize the synthesis protocol, leading to higher yields and purities of the final peptide product.

Absolute Quantification (AQUA) Methods in Proteomics Using L-ASPARTIC ACID-N-T-BOC (¹⁵N)-Derived Peptides as Internal Standards

Absolute Quantification (AQUA) is a powerful mass spectrometry-based technique used for the precise and accurate quantification of proteins and their post-translational modifications in complex biological samples. nih.govcortecnet.comsigmaaldrich.com The method relies on the use of synthetic, stable isotope-labeled peptides as internal standards. nih.govcellsignal.com

L-ASPARTIC ACID-N-T-BOC (¹⁵N) is a key reagent for the synthesis of these AQUA peptides. By incorporating this labeled amino acid into a peptide sequence that is identical to a tryptic peptide from a protein of interest, a "heavy" version of the peptide is created. nih.govcellsignal.com This heavy peptide is chemically identical to its endogenous, "light" counterpart but has a distinct mass due to the presence of the ¹⁵N isotope. innovagen.comnih.gov

The AQUA workflow involves the following steps:

Selection of a Proteotypic Peptide: A peptide that is unique to the protein of interest and is readily detectable by mass spectrometry is chosen. researchgate.net

Synthesis of the AQUA Peptide: The selected peptide is synthesized using SPPS, incorporating one or more stable isotope-labeled amino acids, such as L-ASPARTIC ACID-N-T-BOC (¹⁵N). nih.govcortecnet.comresearchgate.net

Spiking the Sample: A known amount of the purified and quantified AQUA peptide is added to the biological sample. sigmaaldrich.comresearchgate.net

Sample Preparation and Analysis: The sample is processed (e.g., by enzymatic digestion) and analyzed by liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net

Quantification: The abundance of the endogenous, light peptide is determined by comparing its mass spectrometry signal intensity to that of the co-eluting, heavy AQUA peptide. sigmaaldrich.comresearchgate.net

The use of AQUA peptides as internal standards allows for the correction of variability introduced during sample preparation and analysis, resulting in highly accurate and reproducible quantification. This technique has become an indispensable tool in proteomics research, enabling the study of changes in protein expression levels in various biological processes and disease states. nih.gov

Interactive Data Tables

Table 1: Applications of L-ASPARTIC ACID-N-T-BOC (¹⁵N) in Peptide Chemistry

ApplicationDescriptionKey Techniques
Structural Studies Incorporation of ¹⁵N for determining 3D structures of peptides and proteins.Solid-State NMR Spectroscopy
Site-Specific Labeling Targeted placement of ¹⁵N to investigate the role of specific residues.SPPS, NMR, Mass Spectrometry
Peptidomimetic Synthesis Use in the synthesis of labeled non-natural peptides for structural and functional analysis.SPPS, Organic Synthesis
Reaction Kinetics Tracing the progress and efficiency of peptide synthesis.Mass Spectrometry
AQUA Proteomics Synthesis of heavy peptide standards for absolute protein quantification.LC-MS, SPPS

Table 2: Properties of ¹⁵N-Labeled Peptides for Analytical Applications

PropertyDescriptionImplication
Mass Shift The labeled peptide has a higher mass than its natural counterpart.Allows for differentiation and quantification by mass spectrometry.
Identical Physicochemical Properties The labeled and unlabeled peptides behave identically during chromatography and ionization.Ensures co-elution and accurate comparison of signal intensities.
High Isotopic Purity The labeled amino acid building blocks have a high enrichment of the ¹⁵N isotope.Minimizes interference from the unlabeled species, leading to more accurate results.

Role of L Aspartic Acid N T Boc 15n in Structural Biology and Biophysical Studies

Uniform and Segmental ¹⁵N Labeling of Proteins for NMR-Based Structural Determination

To simplify complex NMR spectra of proteins, isotopic labeling is a standard and essential technique. protein-nmr.org.ukresearchgate.net L-ASPARTIC ACID-N-T-BOC (¹⁵N) is instrumental in two key labeling strategies: uniform and segmental ¹⁵N labeling.

Uniform ¹⁵N Labeling: In this approach, the protein is produced in a medium where the sole nitrogen source is ¹⁵N-labeled, such as ¹⁵NH₄Cl. nih.govunivr.it This results in the incorporation of the ¹⁵N isotope at every nitrogen position within the protein. nih.gov The resulting uniformly labeled protein produces a 2D [¹H,¹⁵N] HSQC spectrum where each non-proline amino acid residue gives a distinct crosspeak, providing a unique fingerprint of the protein's folded state. nih.govprotein-nmr.org.uk This method is foundational for backbone resonance assignment, a critical first step in NMR-based structure determination. protein-nmr.org.ukmdpi.com

Segmental ¹⁵N Labeling: For very large proteins or protein complexes, uniform labeling can still result in crowded and difficult-to-interpret spectra. Segmental labeling offers a solution by selectively labeling only a specific portion or domain of the protein. nih.govacs.org This can be achieved through various biochemical techniques where one segment of the protein is expressed in a ¹⁵N-enriched medium while the other segments are produced in an unlabeled medium. The segments are then ligated together to form the full-length protein with specific ¹⁵N-labeled domains. This "divide and conquer" approach significantly simplifies the NMR spectrum, allowing for detailed structural analysis of large and complex systems. nih.gov The use of solubility enhancement tags, which can be left unlabeled, is a common strategy in this process to improve the expression and solubility of the target protein. nih.gov

Labeling StrategyDescriptionKey AdvantageApplication
Uniform ¹⁵N Labeling All nitrogen atoms in the protein are replaced with the ¹⁵N isotope. nih.govProvides a complete NMR fingerprint of the protein. nih.govStandard method for backbone resonance assignment and initial structural assessment of small to medium-sized proteins. protein-nmr.org.ukmdpi.com
Segmental ¹⁵N Labeling Only specific domains or segments of a protein are ¹⁵N-labeled. nih.govReduces spectral complexity for large proteins and protein complexes. acs.orgStructural studies of large multi-domain proteins and protein complexes where uniform labeling leads to severe signal overlap. nih.gov

Investigation of Protein-Ligand Interactions via ¹⁵N Chemical Shift Perturbations in NMR Spectroscopy

Chemical Shift Perturbation (CSP), also known as chemical shift mapping, is a widely used NMR technique to identify and characterize the binding of ligands to proteins. nih.govresearchgate.net This method relies on the high sensitivity of nuclear chemical shifts to their local electronic environment. nih.gov

Upon the addition of a ligand, the chemical shifts of the amide protons and nitrogen nuclei in the protein's backbone and sidechains that are involved in the binding event will be altered. nih.govbcm.edu By recording a series of 2D [¹H,¹⁵N] HSQC spectra of a ¹⁵N-labeled protein at various ligand concentrations, these changes, or perturbations, can be monitored. nih.govresearchgate.net The residues exhibiting significant chemical shift changes are typically located in or near the ligand-binding site. bcm.edu

The magnitude of the chemical shift perturbation for each residue can be calculated using the following formula:

Δδ = √[(ΔδH)² + (α * ΔδN)²]

where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor to account for the different chemical shift ranges of ¹H and ¹⁵N. researchgate.net

Plotting these perturbations against the protein sequence allows for the mapping of the binding interface. researchgate.net This information is invaluable for drug discovery, enzyme mechanism studies, and understanding biological signaling pathways. acs.org In addition to identifying the binding site, CSP can also provide information on the binding affinity (Kd) by titrating the ligand and fitting the chemical shift changes to a binding isotherm. bcm.edu Furthermore, perturbations in residues distant from the binding site can indicate allosteric conformational changes. nih.gov

Dynamics and Flexibility Studies of Proteins and Peptides Using ¹⁵N Relaxation Measurements

Proteins are not static entities; their biological function is intrinsically linked to their internal motions and flexibility, which span a wide range of timescales. mdpi.comnih.gov NMR spectroscopy, particularly through the analysis of ¹⁵N spin relaxation, is a powerful tool for characterizing these dynamics at atomic resolution. mdpi.comnih.gov

The primary relaxation parameters measured for the backbone ¹⁵N nuclei are the longitudinal relaxation rate (R₁), the transverse relaxation rate (R₂), and the steady-state ¹⁵N-{¹H} nuclear Overhauser effect (NOE). nih.govresearchgate.net These parameters are sensitive to motions on the picosecond to nanosecond timescale and provide insights into the amplitude and frequency of bond vector fluctuations. researchgate.net

R₁ (Longitudinal Relaxation Rate): Primarily influenced by fast motions (picosecond to nanosecond).

R₂ (Transverse Relaxation Rate): Sensitive to both fast and slower motions (microsecond to millisecond), including conformational exchange. mdpi.com

¹⁵N-{¹H} NOE (Nuclear Overhauser Effect): A measure of the motional restriction of the N-H bond vector, with values close to 1 indicating rigidity and lower values suggesting flexibility. nih.gov

By analyzing these relaxation parameters, often using the model-free formalism, researchers can extract key dynamical information for each residue, such as the generalized order parameter (S²), which describes the spatial restriction of the N-H bond vector, and the effective correlation time (τe) for internal motions. mdpi.comnih.gov This data reveals which parts of the protein are rigid and which are flexible, providing crucial insights into protein folding, stability, and function. nih.govacs.org

Applications in Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) with ¹⁵N-labeled Peptides

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for probing protein conformation, dynamics, and interactions in solution. nih.govnih.gov The method relies on the principle that the exchange rate of backbone amide hydrogens with deuterium (B1214612) from the solvent (D₂O) is dependent on their solvent accessibility and involvement in hydrogen bonding. acs.org

While HDX-MS is a robust technique, the incorporation of ¹⁵N-labeled peptides can provide an additional layer of information and accuracy. By using a ¹⁵N-labeled protein as an internal standard, it is possible to more accurately quantify the extent of deuterium uptake and to correct for potential artifacts such as back-exchange.

The general workflow for an HDX-MS experiment is as follows:

The protein is incubated in a D₂O-based buffer for a specific period. researchgate.net

The exchange reaction is quenched by lowering the pH and temperature. researchgate.net

The protein is proteolytically digested into peptides. researchgate.net

The peptides are separated by liquid chromatography and analyzed by mass spectrometry to measure the mass increase due to deuterium incorporation. researchgate.net

By comparing the deuterium uptake of the protein in different states (e.g., with and without a ligand), researchers can identify regions of the protein that undergo conformational changes upon binding. acs.org

ParameterDescriptionInformation Gained
Deuterium Uptake The number of amide hydrogens that have exchanged with deuterium.Solvent accessibility and hydrogen bonding. nih.gov
Protection Factor The ratio of the intrinsic exchange rate to the observed exchange rate.Stability of local secondary structure. nih.gov

Elucidation of Protein Folding Pathways through ¹⁵N Isotope Tracing in NMR Studies

Understanding the process by which a polypeptide chain folds into its unique three-dimensional structure is a fundamental problem in biology. NMR spectroscopy, coupled with ¹⁵N isotope tracing, offers a powerful approach to study protein folding pathways and characterize transient intermediates. nih.gov

By monitoring the ¹⁵N chemical shifts of a protein during the folding process, it is possible to follow the structural evolution of the polypeptide chain in real-time. nih.gov For example, pressure-jump NMR experiments can be used to trigger protein folding and monitor the changes in the [¹H,¹⁵N] HSQC spectrum as the protein transitions from an unfolded to a folded state. nih.govresearchgate.net

The chemical shifts of the ¹⁵N nuclei are highly sensitive to the local conformation of the polypeptide backbone. nih.gov Therefore, by tracking the changes in these chemical shifts, researchers can identify the formation of secondary and tertiary structures and characterize the properties of folding intermediates, even if they are transiently populated. researchgate.net This information is crucial for building accurate models of protein folding landscapes and understanding the mechanisms that guide this complex process.

Advancement of High-Molecular-Weight Protein NMR through ¹⁵N Enrichment and Deuteration Strategies

The study of high-molecular-weight proteins and protein complexes by solution NMR is challenging due to their slow tumbling rates, which lead to broad spectral lines and a loss of signal intensity. utoronto.caunl.pt To overcome these limitations, specific isotopic labeling strategies involving ¹⁵N enrichment in combination with deuteration have been developed. utoronto.caiaea.org

Deuteration, the replacement of protons with deuterium, significantly reduces the dominant dipole-dipole relaxation pathways, resulting in sharper NMR signals and improved spectral quality for large proteins. utoronto.caunl.pt A common strategy is to produce a uniformly ¹⁵N-labeled and highly deuterated protein, with protons only present at the exchangeable amide sites. unl.pt This allows for the acquisition of high-quality [¹H,¹⁵N] TROSY (Transverse Relaxation-Optimized Spectroscopy) spectra, which are specifically designed to suppress the relaxation of large molecules. unl.pt

Further advancements include selective protonation of methyl groups in an otherwise deuterated and ¹⁵N-labeled protein. utoronto.ca Methyl groups are excellent probes of protein structure and dynamics, and their selective protonation provides valuable long-range structural information. unl.pt These advanced labeling strategies, which rely on ¹⁵N enrichment, have pushed the size limits of proteins amenable to solution NMR studies, enabling the investigation of increasingly complex biological systems. unl.ptiaea.org

Mechanistic and Metabolic Investigations Employing L Aspartic Acid N T Boc 15n

Metabolic Flux Analysis (MFA) Using ¹⁵N-Labeled L-Aspartic Acid as a Tracer

Metabolic Flux Analysis (MFA) is a quantitative method used to determine the rates (fluxes) of reactions within a metabolic network. creative-proteomics.commedchemexpress.com When cells are supplied with a substrate labeled with a stable isotope like ¹⁵N, the label is incorporated into various downstream metabolites. By measuring the isotopic enrichment in these metabolites over time, researchers can calculate the flow of atoms through specific pathways. ¹⁵N-labeled L-aspartic acid is a key tracer for investigating the dynamics of nitrogen metabolism. medchemexpress.com

The use of ¹⁵N-labeled L-aspartic acid enables the precise tracing of nitrogen distribution through central metabolic pathways. Once introduced into a biological system, the ¹⁵N atom from aspartic acid can be transferred to other molecules, primarily through transamination reactions. For instance, in studies with cultured astrocytes, the nitrogen from [¹⁵N]aspartate was observed to be transferred to 2-oxoglutarate, forming [¹⁵N]glutamate. nih.gov This ¹⁵N-labeled glutamate then serves as a nitrogen donor for the synthesis of other amino acids, including glutamine, alanine, and ornithine. nih.gov This technique allows for the detailed mapping of nitrogen flow, revealing the primary routes of amino acid synthesis and interconversion. The use of ¹⁵N-labeled substrates has been fundamental to improving the understanding of nitrogen cycling in various systems, from soil microbes to plants. nih.gov

A typical experiment might track the incorporation of the ¹⁵N label into various amino acids over time, providing a dynamic view of nitrogen flux.

Table 1: Illustrative Time-Course of ¹⁵N Enrichment in Amino Acids Following [¹⁵N]Aspartate Introduction

This table shows hypothetical data representing the percentage of ¹⁵N enrichment in key amino acids after introducing ¹⁵N-labeled L-aspartic acid into a cell culture system.

Time PointAspartate ¹⁵N Enrichment (%)Glutamate ¹⁵N Enrichment (%)Glutamine ¹⁵N Enrichment (%)Alanine ¹⁵N Enrichment (%)
0 min100.00.00.00.0
30 min75.215.55.13.7
60 min58.925.810.37.2
120 min40.138.618.912.5

Beyond simply tracing pathways, ¹⁵N-labeling allows for the quantitative measurement of the rates of amino acid transport across cell membranes and their subsequent conversion (biotransformation) into other molecules. nih.gov By monitoring the rate at which intracellular amino acids become enriched with ¹⁵N, researchers can model and calculate the kinetics of specific transporters. nih.gov For example, studies have revealed that the transport of aspartate itself can be very low in certain cell lines, indicating tight regulation at the membrane level. nih.gov Once inside the cell, the rate of ¹⁵N appearance in products like glutamate or asparagine provides a direct measure of the enzymatic activity responsible for their synthesis, such as aminotransferases or asparagine synthetase. This quantitative data is crucial for building comprehensive models of cellular metabolism. nih.gov

A more advanced application involves the simultaneous use of both ¹³C- and ¹⁵N-labeled substrates in what is known as dual or co-labeling MFA. nih.govbiorxiv.org This powerful technique provides an integrated view of both carbon and nitrogen metabolism. For instance, cells can be cultured with ¹³C-labeled glucose and ¹⁵N-labeled L-aspartic acid (or another nitrogen source like ¹⁵N-ammonium chloride). biorxiv.org By analyzing the resulting mass isotopomers of metabolites using mass spectrometry, it is possible to resolve fluxes through pathways where carbon and nitrogen metabolism are interconnected, such as amino acid and nucleotide biosynthesis. nih.govbiorxiv.org This dual-isotope approach has been successfully used to quantify carbon and nitrogen fluxes in mycobacteria, identifying glutamate as a central hub for nitrogen metabolism. nih.gov It offers a higher resolution of metabolic activity than can be achieved with a single isotope alone. nih.govnih.govacs.org

Elucidation of Enzymatic Reaction Mechanisms with ¹⁵N Kinetic Isotope Effects

The rate of an enzymatic reaction can be subtly affected by the mass of the isotopes at the reaction center. This phenomenon, known as the Kinetic Isotope Effect (KIE), is a valuable tool for probing reaction mechanisms. acs.org By comparing the reaction rate with a substrate containing ¹⁴N to one containing ¹⁵N, a ¹⁵N KIE can be measured. If the breaking or formation of the carbon-nitrogen bond is part of the rate-limiting step of the reaction, a significant KIE will be observed. nih.gov For enzymes that process L-aspartic acid, such as aspartate aminotransferase, ¹⁵N KIE studies can help determine the transition state structure and whether the C-N bond cleavage is a concerted or stepwise process. For example, a ¹⁵N KIE value significantly different from 1.0 would suggest that the nitrogen atom is directly involved in the slowest step of the catalytic cycle.

Studies on Nitrogen Assimilation and Recycling Processes in Various Organisms

¹⁵N-labeled L-aspartic acid is used to study how various organisms acquire and utilize nitrogen. Nitrogen assimilation is the process by which organisms take up inorganic nitrogen from the environment and convert it into organic molecules like amino acids. nih.gov In plants, for instance, tracing ¹⁵N from sources like nitrate can show its incorporation into glutamine, glutamate, and subsequently aspartate and asparagine, which are key transport compounds. mdpi.com Conversely, providing ¹⁵N-L-aspartic acid can trace the pathways of nitrogen recycling and redistribution within the organism. These studies are critical for understanding nutrient cycling in ecosystems, from soil microbial communities to agricultural crops, and how efficiently organisms use available nitrogen. nih.govnih.gov

Application in Cell Culture Systems for Metabolic Profiling

In controlled cell culture environments, ¹⁵N-labeled L-aspartic acid is an effective tool for metabolic profiling and understanding cellular physiology. nih.gov By supplying the labeled compound to cells and analyzing the isotopic enrichment in a wide range of metabolites, a detailed snapshot of nitrogen metabolism can be obtained. nih.gov A study on cultured astrocytes using [¹⁵N]aspartate identified three primary metabolic fates for the aspartate nitrogen: transamination to form other amino acids, incorporation into the purine nucleotide cycle, and condensation with citrulline to form argininosuccinate and subsequently arginine. nih.gov This type of metabolic profiling can reveal how different cell types handle nitrogen and how metabolic pathways are altered in response to various stimuli or in disease states. nih.gov

Table 2: Metabolic Fate of [¹⁵N]Aspartate in Cultured Astrocytes

This table summarizes the primary pathways and products identified from the metabolism of 2.5 mM [¹⁵N]aspartate in astrocyte cultures, highlighting the quantitative importance of each pathway. nih.gov

Metabolic PathwayKey ¹⁵N-Labeled ProductsQuantitative Significance
Transamination & Amino Acid Synthesis[¹⁵N]Glutamate, [¹⁵N]Glutamine, [¹⁵N]AlanineSignificant pathway for distributing nitrogen to other amino acids.
Purine Nucleotide Cycle[6-amino-¹⁵N]Adenine NucleotidesActive pathway for nucleotide synthesis.
Urea Cycle Intermediate Synthesis[¹⁵N]Argininosuccinate, [¹⁵N]ArginineIdentified as the most quantitatively important pathway for nitrogen disposition from aspartate in this system.

Future Directions and Advanced Methodological Developments in L Aspartic Acid N T Boc 15n Research

Integration of L-ASPARTIC ACID-N-T-BOC (15N) into Automated Synthesis Platforms

The integration of isotopically labeled amino acids, such as L-ASPARTIC ACID-N-T-BOC (15N), into automated synthesis platforms represents a critical step in advancing proteomics, structural biology, and drug discovery. Automated Solid Phase Peptide Synthesis (SPPS) provides a rapid, efficient, and reliable method for creating custom peptides with precisely placed isotopic labels. peptide.com The use of L-ASPARTIC ACID-N-T-BOC (15N) is particularly relevant within the framework of Boc-based SPPS, one of the two primary strategies for automated peptide assembly. nih.gov

In SPPS, a peptide chain is built in a stepwise fashion while anchored to an insoluble resin support. nih.gov This process involves repeated cycles of deprotection, amino acid coupling, and washing, all of which can be fully automated. researchgate.net The N-t-Boc (tert-butyloxycarbonyl) group on the ¹⁵N-labeled aspartic acid serves as a temporary protecting group for the alpha-amino function. vectorlabs.compeptide.com Its role is to prevent unwanted side reactions during the coupling step, ensuring that the peptide bond forms correctly. peptide.com

The typical cycle for integrating L-ASPARTIC ACID-N-T-BOC (15N) in an automated synthesizer using Boc chemistry involves the following steps:

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). peptide.comchempep.com

Neutralization: The newly exposed amino group is neutralized with a base.

Coupling: The L-ASPARTIC ACID-N-T-BOC (15N) is activated and then coupled to the N-terminus of the growing peptide chain.

Washing: Excess reagents and byproducts are washed away, preparing the resin for the next cycle.

This automated process allows for the precise incorporation of the ¹⁵N label at a specific aspartic acid residue within the peptide sequence. The choice between the Boc and the more modern Fmoc (9-fluorenylmethoxycarbonyl) strategy is a key consideration. While Fmoc chemistry has become more common due to its milder, base-labile deprotection conditions, Boc chemistry remains advantageous for synthesizing certain sequences, particularly those prone to aggregation or for preparing specific chemical modifications like peptide thioesters. peptide.comiris-biotech.denih.gov The harsher acidic conditions of Boc deprotection require robust side-chain protecting groups and specialized laboratory equipment to handle reagents like hydrofluoric acid (HF) during the final cleavage from the resin. iris-biotech.despringernature.com

A significant challenge specific to incorporating aspartic acid residues is the potential for aspartimide formation, a side reaction that can lead to chain termination or the formation of undesired β-peptides. nih.gov This issue is particularly prevalent in Fmoc-SPPS due to the use of a base (piperidine) for deprotection. nih.gov While also a concern in Boc chemistry, the reaction mechanisms and mitigation strategies differ. Automated synthesizers can be programmed with protocols that minimize this side reaction, for instance, by using specific coupling reagents or modified reaction times.

The table below outlines a comparative overview of the two main automated synthesis strategies relevant to the integration of protected amino acids like L-ASPARTIC ACID-N-T-BOC (15N).

ParameterBoc (tert-butyloxycarbonyl) StrategyFmoc (9-fluorenylmethoxycarbonyl) Strategy
Nα-Deprotection Reagent Strong Acid (e.g., 25-50% TFA in DCM) peptide.comBase (e.g., 20% Piperidine in DMF) americanpeptidesociety.org
Deprotection Conditions Harsher, requires acid-resistant hardware iris-biotech.deMilder, less corrosive reagents americanpeptidesociety.org
Side-Chain Protection Benzyl (Bzl) or related groups, removed by strong acid (HF) nih.govtert-Butyl (tBu) based, removed by moderate acid (TFA) iris-biotech.de
Final Cleavage from Resin Strong acids like HF, TFMSA peptide.comspringernature.comModerate acid (e.g., >90% TFA) with scavengers iris-biotech.de
Key Advantages Reduced peptide aggregation for certain sequences; historical standard. peptide.comMilder conditions, orthogonal protection schemes, wide variety of derivatives. iris-biotech.de
Key Disadvantages Use of hazardous strong acids (HF); less orthogonal protection. iris-biotech.despringernature.comPotential for aspartimide formation; Fmoc group is UV active. nih.govcreative-peptides.com

The successful integration of L-ASPARTIC ACID-N-T-BOC (15N) into these platforms is crucial for producing high-purity, site-specifically labeled peptides necessary for advanced research applications.

Q & A

Q. How do 15N-labeled amino acids compare to 13C/2H analogs in metabolic tracing sensitivity?

  • Answer : 15N offers higher specificity for nitrogen flux studies due to lower natural abundance than 13C (1.1%) or 2H (0.015%). However, 13C provides better signal-to-noise ratios in NMR. Combine dual-isotope labeling (e.g., 15N/13C) for multi-omics integration .

Q. What are the ethical and technical challenges in scaling 15N tracer studies from in vitro to in vivo models?

  • Answer : Ensure compliance with animal ethics guidelines for isotope use. Optimize dosing to avoid isotopic toxicity (e.g., <5% 15N enrichment in diet). Use non-invasive imaging (e.g., PET with 15N-labeled probes) for longitudinal studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.